GSK2643943A Demonstrates Phenotypic Equivalence to Genetic USP20 Knockdown in T-ALL Tumor Growth Inhibition
In a comprehensive in vivo study of T-cell acute lymphoblastic leukemia (T-ALL), GSK2643943A treatment produced anti-tumor effects comparable to those achieved by genetic knockdown of USP20 via shRNA [1]. This equivalence establishes that pharmacological inhibition of USP20 with GSK2643943A phenocopies the genetic ablation of the target, validating the compound as a suitable chemical probe for interrogating USP20-dependent biology without the confounding variables introduced by genetic manipulation methods. The compound was administered via oral gavage at 30 mg/kg daily [2].
| Evidence Dimension | In vivo tumor growth inhibition and survival extension |
|---|---|
| Target Compound Data | GSK2643943A reduced tumor bioluminescence signal and prolonged survival in T-ALL xenograft models (n=5-6 per group) |
| Comparator Or Baseline | USP20 genetic knockdown via shRNA transduction |
| Quantified Difference | Phenotypic equivalence (no statistically significant difference between pharmacologic and genetic inhibition) |
| Conditions | T-ALL cell line xenograft mouse models; oral gavage administration; bioluminescence imaging on Days 0-36; survival analysis |
Why This Matters
This direct comparator evidence validates that GSK2643943A achieves on-target phenotypic effects equivalent to genetic USP20 ablation, providing confidence in its utility as a chemical probe for USP20-dependent disease modeling.
- [1] Acta Pharmaceutica Sinica B. 2025;15(9):4751-4771. 'In vivo studies showed that USP20 knockdown reduced tumor growth and improved survival. The USP20 inhibitor GSK2643943A demonstrated similar anti-tumor effects.' View Source
- [2] Acta Pharmaceutica Sinica B. 2025;15(9):4751-4771, Figure 5. 'Eight-week-old male mice... gavaged with vehicle or 30 mg kg-1 GSK2643943A daily.' View Source
